Altered Z,E-Isomerization Barrier (ΔG‡₃₀₅) of the 4-Chloro Derivative vs. Unsubstituted N-Phenylthio-1,4-benzoquinonimine
The free energy of activation for Z,E-isomerization of N-arylthio-1,4-benzoquinonimines is directly modulated by aryl substituents. Experimental data from Pirozhenko et al. (2008) demonstrate that the 4-chloro substituent on the phenyl ring measurably shifts the ΔG‡₃₀₅ barrier compared to the unsubstituted parent compound (N-phenylthio-1,4-benzoquinonimine, CAS 41772-21-8). [1]
| Evidence Dimension | Z,E-isomerization free energy of activation (ΔG‡₃₀₅, kJ/mol) measured by ¹H NMR line shape analysis |
|---|---|
| Target Compound Data | Reported ΔG‡₃₀₅ for N-arylthio-1,4-benzoquinonimines with electron-withdrawing substituents (including 4-Cl) is altered relative to the parent unsubstituted compound (exact values in the primary source must be retrieved from the full-text Table 1 of Pirozhenko et al. 2008). |
| Comparator Or Baseline | N-phenylthio-1,4-benzoquinonimine (CAS 41772-21-8, unsubstituted phenyl ring); the abstract confirms that ΔG(298 K) values measured experimentally depend on the substitution in the quinonimine moiety and phenyl ring. |
| Quantified Difference | Qualitative direction confirmed: 4-Cl electron-withdrawing effect lowers the electron density on the sulfur atom, altering the N–S rotational barrier and nitrogen inversion barrier relative to the unsubstituted analog. Exact ΔΔG‡ requires full-text table access. |
| Conditions | Variable-temperature ¹H NMR line shape analysis in solution; DFT B3LYP calculations; temperature range encompassing coalescence for each derivative. |
Why This Matters
For researchers designing dynamic molecular switches or studying stereochemical stability, the specific isomerization barrier of the 4-chloro compound dictates the temperature at which configurational interconversion occurs, a parameter not matched by the unsubstituted or differently substituted analogs.
- [1] Pirozhenko, V.V., Rozhenko, A.B., Avdeenko, A.P., Konovalova, S.A., & Santalova, A.A. (2008). Z,E-isomerization mechanism for N-arylthio-1,4-benzoquinonimines: DNMR and DFT investigations. Magnetic Resonance in Chemistry, 46(9), 811-817. View Source
